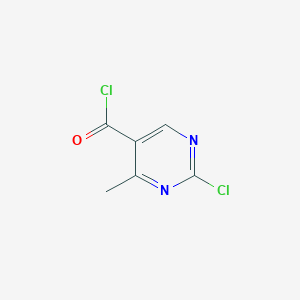
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one, also known as EMDO, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EMDO belongs to the family of indenone derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. In
作用机制
The mechanism of action of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the inhibition of the mitochondrial electron transport chain, which leads to the generation of reactive oxygen species (ROS) and the induction of apoptosis. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to specifically target complex III of the electron transport chain, leading to the inhibition of ATP production and the induction of cell death.
Biochemical and Physiological Effects
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to possess anti-inflammatory and antioxidant effects. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One of the main advantages of using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments is its relatively low toxicity. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit low toxicity in various cell lines and animal models, making it a promising candidate for further development. However, one of the limitations of using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for further research on 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one. One area of research is the development of more efficient synthesis methods for 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one, which can improve the yield and purity of the compound. Another area of research is the investigation of the potential synergistic effects of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one with other anticancer agents, such as chemotherapy drugs. Additionally, further research is needed to explore the potential therapeutic applications of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion
In conclusion, 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit antitumor, anti-inflammatory, and antioxidant effects, and its mechanism of action involves the inhibition of the mitochondrial electron transport chain and the induction of apoptosis. Although there are limitations to using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments, such as its poor solubility in water, there are several future directions for further research on this promising compound.
合成方法
The synthesis of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl bromoacetate and sodium ethoxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one as the final product. The yield of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been the subject of scientific research due to its potential therapeutic applications. One of the main areas of research has been its antitumor activity. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the induction of apoptosis, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells.
属性
CAS 编号 |
172366-30-2 |
|---|---|
产品名称 |
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one |
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
4-ethoxy-7-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O3/c1-3-15-10-6-7-11(14-2)12-8(10)4-5-9(12)13/h6-7H,3-5H2,1-2H3 |
InChI 键 |
DIIJVPWFFUUSRA-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCC(=O)C2=C(C=C1)OC |
规范 SMILES |
CCOC1=C2CCC(=O)C2=C(C=C1)OC |
同义词 |
1H-Inden-1-one,4-ethoxy-2,3-dihydro-7-methoxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




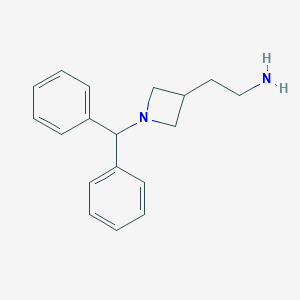



![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)

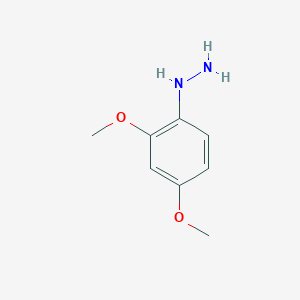

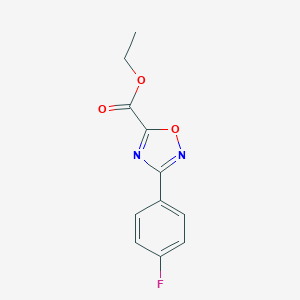
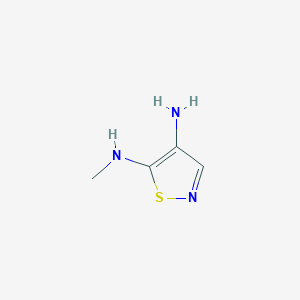
![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
